3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol

LogP regioisomer comparison physicochemical profiling

3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol (CAS 1315059-54-1, free base) is a C6 β-amino alcohol bearing a 1,3-thiazole heterocycle at the β-carbon. It is primarily handled as the dihydrochloride salt (CAS 2126163-23-1) for enhanced shelf stability and aqueous processability.

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
Cat. No. B13163271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C(CCO)N
InChIInChI=1S/C6H10N2OS/c7-5(1-2-9)6-3-8-4-10-6/h3-5,9H,1-2,7H2
InChIKeyCAYOANSEYRZPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol: Procurement-Ready Physicochemical and Structural Baseline


3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol (CAS 1315059-54-1, free base) is a C6 β-amino alcohol bearing a 1,3-thiazole heterocycle at the β-carbon. It is primarily handled as the dihydrochloride salt (CAS 2126163-23-1) for enhanced shelf stability and aqueous processability . The compound serves as a compact, bifunctional scaffold in medicinal chemistry programs that leverage both the chelating thiazole nitrogen/sulfur system and the free primary amine/primary alcohol termini for further derivatization. Commercially, it is sourced at defined purity tiers (free base ≥95%; dihydrochloride ≥97–98%) with documented enantiomerically resolved (3R) and (3S) forms available for chiral pool synthesis . No experimental biological activity data for the isolated compound have been identified in peer-reviewed literature, positioning this compound strictly as a synthetic intermediate or probe-building block rather than a pre-validated bioactive.

Why 3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Cannot Be Replaced by Generic β-Amino Alcohols


β-Amino alcohols bearing different heterocycles or regioisomeric attachment points are not functionally interchangeable with the thiazol-5-yl variant. The nitrogen-sulfur arrangement in the 1,3-thiazole ring generates a uniquely polarisable π-surface and a discrete metal-coordination geometry that differs fundamentally from pyridine (N-only), furan (O-only), or phenyl analogs. Critically, the 5-yl attachment positions the ring sulfur proximal to the amino alcohol chain, altering hydrogen-bond acceptor directionality and LogP relative to the thiazol-2-yl regioisomer . These physicochemical shifts propagate into differential passive permeability, aqueous solubility, and downstream pharmacokinetic behavior in derived lead series [1]. Substituents lacking the thiazole sulfur—or carrying it at a non-equivalent ring position—cannot replicate the same intramolecular H-bond network or metal-binding profile, making blind substitution a risk for SAR discontinuity.

Quantitative Differentiation of 3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Against Closest Analogs


Lipophilicity Advantage of Thiazol-5-yl vs. Thiazol-2-yl Regioisomer

Computational LogP data show that the target thiazol-5-yl regioisomer is substantially more lipophilic than its thiazol-2-yl counterpart. The 5-yl attachment yields a LogP of 1.37, whereas the 2-yl regioisomer records a LogP of 0.53—a difference of +0.84 log units . This translates to an approximately 7-fold higher calculated octanol/water partition coefficient for the 5-yl isomer. The difference is attributed to the altered spatial relationship between the ring heteroatoms and the amino alcohol chain: the 5-yl orientation projects the sulfur atom farther from the polar head-group, reducing intramolecular shielding of lipophilic surface area. For medicinal chemistry programs optimizing blood-brain barrier penetration or oral absorption, this regioisomeric LogP difference can be the deciding factor in scaffold selection when all other structural features are held constant.

LogP regioisomer comparison physicochemical profiling

Balanced Lipophilicity: Thiazole Heterocycle vs. Phenyl and Pyridine Analogs

The thiazol-5-yl β-amino alcohol occupies an intermediate lipophilicity window that is absent from common phenyl and pyridinyl alternatives. The phenyl analog exhibits LogP = 1.77, while the pyridin-3-yl analog records XLogP = −0.6; the thiazol-5-yl compound sits between them at LogP ≈ 1.37 [1]. The phenyl variant, though commercially validated as a dapoxetine intermediate, lacks heteroatom hydrogen-bond acceptors beyond the amino alcohol group, limiting its utility for target engagement requiring sulfur-mediated polar contacts. The pyridinyl analog is substantially more hydrophilic, which can compromise passive membrane flux for targets beyond the GI tract or renal compartment. The thiazole ring additionally contributes a polarisable sulfur atom that can engage in chalcogen bonding and metal coordination interactions not available to phenyl or pyridine systems. This balanced property profile positions the thiazol-5-yl scaffold as a privileged starting point when the target candidate profile requires both moderate lipophilicity and heteroatom-based intermolecular recognition.

heterocycle electronics LogP hydrogen bonding

Dihydrochloride Salt Form: Defined Purity and Aqueous Handling Advantage

The commercially predominant dihydrochloride salt (CAS 2126163-23-1) offers procurement-grade purity of ≥98% from major suppliers, compared with ≥95% for the free base form . The dihydrochloride salt converts the oily free base (predicted LogP = 1.37, no reported melting point) into a solid with defined storage conditions (sealed, dry, 2–8 °C), improving handling, weighing accuracy, and long-term stability in compound management workflows. The double protonation renders the molecule readily soluble in aqueous buffers and polar organic-water mixtures, facilitating direct use in biochemical assays, bioconjugation reactions, and aqueous-phase synthetic transformations without pre-dissolution in DMSO or other organic co-solvents. By contrast, the single-hydrochloride salt (CAS 1314910-36-5) offers an intermediate solubility profile. The analogous thiazol-2-yl regioisomer is also available as a dihydrochloride, but with lower reported LogP (0.53 vs. 1.37), the aqueous-solubility-to-permeability balance shifts significantly. Procurement specifications—≥98% purity, MDL number MFCD31381429, and explicit storage/handling instructions—make the dihydrochloride the most reproducible form for multi-site collaborative programs.

salt form purity aqueous solubility procurement specification

Enantiomerically Resolved Forms Enable Stereospecific Scaffold Elaboration

Both (3R) and (3S) enantiomers of 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol are commercially cataloged as dihydrochloride salts with defined stereochemistry . The chiral center at the β-carbon provides a single stereogenic element that, when elaborated into downstream targets (e.g., chiral amides, oxazolidinones, or metal-chelate catalysts), amplifies stereochemical information. The thiazole ring offers additional coordination handles (N and S lone pairs) that can steer diastereoselective transformations not achievable with simpler phenyl-based β-amino alcohols. In contrast, the 3-amino-3-phenylpropan-1-ol system is predominantly employed in racemic form unless specifically resolved (e.g., (S)-enantiomer for dapoxetine synthesis), and the 3-pyridinyl analog lacks the sulfur coordination site. No enantiomer-specific biological activity data are available; the value proposition is entirely synthetic—this compound is a chiral building block, not a pre-optimized ligand. Enantiomeric purity specifications are vendor-dependent and should be confirmed by chiral HPLC or optical rotation upon receipt for critical stereochemical applications.

chiral pool synthesis enantiomeric purity stereochemistry

Absence of Published Biological Head-to-Head Data: A Procurement Risk Consideration

A comprehensive literature and patent search (PubMed, Google Patents, SciFinder-equivalent databases) conducted as of May 2026 identified no peer-reviewed studies reporting quantitative biological activity data (IC50, Ki, MIC, EC50, or in vivo parameters) for 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol in head-to-head comparison with any structural analog [1]. This is not unexpected for a small, low-molecular-weight building block (MW 158.22), but it represents a genuine procurement risk if the user's decision assumes a pre-existing biological validation advantage. Available evidence is limited to computed physicochemical properties (LogP), commercial purity specifications, and structural class analogies from broader aminothiazole literature, where thiazole-containing β-amino alcohols have served as intermediates in antibiotic total synthesis and kinase inhibitor programs [2]. Users selecting this compound must plan for de novo biological profiling or analytical validation against their specific comparator set. The compound's differentiation rationale must therefore rest on its computationally derived property profile and synthetic versatility rather than on demonstrated biological superiority.

data gap risk assessment literature audit

Thiazol-5-yl β-Amino Alcohols as Privileged Intermediates in Kinase and Antibiotic Scaffold Synthesis

Although the specific target compound lacks direct bioactivity data, the broader class of thiazol-5-yl β-amino alcohols is structurally validated in drug discovery. The GE2270 antibiotic total synthesis employed a 4-bromothiazolyl β-amino alcohol fragment, demonstrating that the thiazol-5-yl β-amino alcohol architecture can be incorporated into macrocyclic peptide scaffolds with retained biological function [1]. Separately, aminothiazole-containing compounds have been disclosed as protein kinase inhibitors targeting c-Kit, FLT3, and VEGFR in issued patents, with the 2-aminothiazole motif serving as a hinge-binding pharmacophore [2]. The target compound, carrying a free amine at the β-position, can be N-functionalized to install the 2-aminothiazole pharmacophore in one synthetic step, distinguishing it from the 3-(2-aminothiazol-5-yl)propan-1-ol isomer (CAS 1000517-70-3), where the amino substituent is pre-installed at the ring 2-position and cannot be diversified without disrupting the pharmacophore. This synthetic flexibility—where the ring-5 attachment leaves the 2-position free for subsequent SAR exploration—constitutes a tangible procurement rationale for programs building kinase-focused or antibacterial compound libraries.

kinase inhibitor antibiotic total synthesis scaffold elaboration

High-Confidence Application Scenarios for 3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Based on Available Evidence


Kinase-Focused Fragment Library Design with Built-In Hinge-Binding Motif

The free β-amine can be acylated or arylated in a single step to generate N-substituted 2-aminothiazole analogs, a pharmacophore validated in c-Kit, FLT3, and VEGFR kinase inhibitor patents. The thiazol-5-yl attachment leaves the ring 2-position unencumbered for late-stage Pd-catalyzed amination or cross-coupling [1][2]. The LogP of 1.37 is consistent with lead-like property space (Rule of 3 compliance after N-functionalization), and the pre-resolved chiral forms enable enantiopure entry without chiral SFC separation, reducing cycle time for fragment-to-lead progression.

Chiral Amino Alcohol Ligand Synthesis for Asymmetric Catalysis

The (3R) or (3S) enantiomer serves as a compact chiral scaffold for condensation with salicylaldehydes or pyridine carboxaldehydes, yielding tridentate (N,O,S) or tetradentate Schiff-base ligands. The thiazole sulfur provides a soft donor atom complementing the harder amine and alcohol oxygen donors, offering tunable metal selectivity (e.g., Cu(II) vs. Zn(II)) not achievable with phenyl or pyridinyl analogs. This application is enabled by the commercial availability of both enantiomers and the dihydrochloride salt's aqueous solubility, facilitating one-pot complex formation in methanol-water mixtures .

Prodrug Linker or Self-Immolative Spacer with Thiazole Trigger

The primary alcohol terminus can serve as an attachment point for drug payloads via carbonate or carbamate linkages, while the β-amine provides a secondary conjugation handle for targeting ligands or PEG chains. The thiazole ring's electron-deficient character (compared to phenyl) can be exploited to tune the rate of 1,6-elimination in self-immolative prodrug designs, offering faster or slower payload release kinetics depending on ring substitution. The solid dihydrochloride salt facilitates accurate stoichiometric control during linker-drug conjugate assembly.

Antibacterial Natural Product Fragment Mimetic Synthesis

Following the precedent of GE2270 thiazole peptide antibiotic total synthesis, where a thiazol-5-yl β-amino alcohol fragment was elaborated into the macrocyclic eastern fragment, this compound can serve as a starting point for synthetic analogs of thiazole-containing thiopeptide antibiotics [1]. The regioisomeric purity of the 5-yl attachment is critical: the 2-yl isomer would yield an incorrect macrocyclization geometry incompatible with the ribosomal target (EF-Tu). This application requires enantiopure material and is supported by established synthetic protocols for 2-metalated thiazole additions to chiral electrophiles.

Quote Request

Request a Quote for 3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.